Product packaging for Carbinoxamine β-D-Glucuronide(Cat. No.:)

Carbinoxamine β-D-Glucuronide

Cat. No.: B1159559
M. Wt: 466.91
Attention: For research use only. Not for human or veterinary use.
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Description

Carbinoxamine β-D-Glucuronide is a crucial glucuronide metabolite of carbinoxamine, a first-generation antihistamine . This compound is offered as a certified reference material for use in pharmaceutical and forensic research, particularly in the development and validation of analytical methods. Its primary research value lies in studying the metabolic fate of carbinoxamine. In vivo, carbinoxamine is metabolized in the liver, and like many drugs, it undergoes Phase II conjugation with glucuronic acid to form more water-soluble metabolites for excretion . This β-D-Glucuronide conjugate is essential for researchers conducting metabolism studies, pharmacokinetic analyses, and forensic toxicology. A key application is its use as a high-quality standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of carbinoxamine and its metabolites in biological samples such as urine . The availability of this well-characterized standard aids in distinguishing drug use origins, which is vital for clinical and forensic investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₂H₂₇ClN₂O₇

Molecular Weight

466.91

Synonyms

N-β-D-Glucopyranuronosyl-N,N-dimethyl-2-[1-chlorophenyl-1-(2-pyridinyl)methoxy]ethanaminium Inner Salt; 

Origin of Product

United States

Enzymology of Carbinoxamine β D Glucuronide Formation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

Carbinoxamine (B1668352), an ethanolamine (B43304) derivative, possesses a tertiary amine group that is the primary site for glucuronide conjugation. The identification of the specific UGT isoforms responsible for this reaction is crucial for understanding its metabolic profile and potential for drug-drug interactions. The following sections detail the likely contributions of various UGT subfamilies based on their known substrate specificities.

The UGT1A subfamily, primarily expressed in the liver and gastrointestinal tract, is known to be significantly involved in the metabolism of a wide array of xenobiotics. nih.govnih.gov For the N-glucuronidation of amine-containing compounds, UGT1A3 and UGT1A4 are of particular importance. nih.govdoi.org Studies on various drugs containing tertiary amine structures have demonstrated that both UGT1A4 and UGT1A3 catalyze their N-glucuronidation. nih.govdoi.org For instance, drugs such as amitriptyline and imipramine are known substrates for these enzymes. nih.govdoi.org

Additionally, some research suggests that UGT1A1 and UGT1A3 can be involved in the formation of N-carbamoyl glucuronides. nih.gov This pathway involves the reaction of a primary or secondary amine with carbon dioxide to form a carbamic acid intermediate, which is then glucuronidated. researchgate.net While carbinoxamine itself is a tertiary amine, its N-demethylated metabolites would be secondary amines, making them potential candidates for this alternative glucuronidation pathway catalyzed by UGT1A1 and UGT1A3.

The UGT2B subfamily also plays a vital role in drug metabolism. mdpi.com Specifically, UGT2B10 has been identified as a key enzyme in the N-glucuronidation of compounds with tertiary amines. nih.govdoi.org Kinetic studies have revealed that UGT2B10 often exhibits a higher affinity for these substrates compared to UGT1A4. nih.govdoi.org Diphenhydramine, another ethanolamine antihistamine structurally related to carbinoxamine, is a known substrate for UGT2B10, further suggesting a probable role for this isoform in carbinoxamine metabolism. nih.gov

Furthermore, other UGT2B isoforms have been implicated in the glucuronidation of amine-containing drugs. For example, the N-carbamoyl glucuronidation of lorcaserin is predominantly catalyzed by UGT2B7, UGT2B15, and UGT2B17. nih.govresearchgate.net This indicates that should carbinoxamine undergo N-demethylation, these UGT2B isoforms could also contribute to the subsequent glucuronidation of its metabolites.

Investigations into the metabolism of other H1-antihistamines provide further insight into potential enzymatic pathways for carbinoxamine. The glucuronidation of 3-hydroxydesloratadine, a major metabolite of desloratadine, is mediated by UGT1A1, UGT1A3, and UGT2B15. nih.govbohrium.com In some cases, UGT1A9 and UGT1A6 have been shown to play a minor role in the N-carbamoyl glucuronidation of certain drugs. nih.gov This broad involvement of multiple UGT isoforms in the metabolism of antihistamines suggests that carbinoxamine glucuronidation is likely a multi-faceted process involving contributions from several enzymes.

Enzyme Kinetics and Substrate Specificity for Carbinoxamine Glucuronidation

The efficiency and rate of Carbinoxamine β-D-Glucuronide formation are determined by the kinetic parameters of the involved UGT enzymes. While specific Michaelis-Menten parameters for carbinoxamine are not available, data from surrogate substrates can illuminate the kinetic behavior of the UGT isoforms likely responsible for its metabolism.

Kinetic analyses using recombinant UGT enzymes provide precise information about the affinity (Km) of an enzyme for a substrate and the maximum reaction velocity (Vmax). Studies on tertiary amine drugs that are substrates for UGT1A4 and UGT2B10 show that UGT2B10 generally has a significantly lower Km (higher affinity) than UGT1A4, suggesting it plays a major role in their metabolism at therapeutic concentrations. nih.govdoi.org Conversely, UGT1A4 often displays a much higher Vmax, indicating a greater capacity for glucuronidation when substrate concentrations are high. nih.govdoi.org

The table below presents kinetic parameters for the N-glucuronidation of several tertiary amine drugs by the most relevant UGT isoforms.

SubstrateUGT IsoformApparent Km (µM)Vmax (pmol/min/mg)
AmitriptylineUGT1A41201850
UGT2B101.832.5
ImipramineUGT1A42401790
UGT2B1010.329.5
DiphenhydramineUGT1A43301290
UGT2B1010.745.4

This data is compiled from studies on related tertiary amine compounds to infer the potential kinetics of carbinoxamine glucuronidation. doi.org

In the context of the alternative N-carbamoyl glucuronidation pathway, UGT2B15 has been shown to be the most efficient enzyme for metabolizing lorcaserin, possessing a relatively low Km and high Vmax. nih.govresearchgate.net

SubstrateUGT IsoformApparent Km (µM)Vmax (pmol/min/mg protein)
LorcaserinUGT2B1551.6237.4
UGT2B7100.2163.1
UGT2B17134.7120.6
UGT1A9196.347.3
UGT1A6326.142.1

This data illustrates the kinetics of N-carbamoyl glucuronidation for a related compound, a potential pathway for carbinoxamine metabolites. nih.govresearchgate.net

The activity of UGT enzymes can be inhibited by various co-administered drugs, leading to potential drug-drug interactions. nih.govdrugbank.com Given the likely involvement of UGT1A4, UGT2B10, and other UGTs in carbinoxamine metabolism, inhibitors of these specific isoforms could impair the clearance of carbinoxamine.

Known inhibitors for the UGT isoforms implicated in tertiary amine glucuronidation include:

UGT2B10: This isoform is known to be inhibited by nicotine and hecogenin. nih.gov

UGT1A1: Atazanavir is a known potent inhibitor of UGT1A1. tandfonline.comnih.gov

UGT2B7 and UGT2B15: The activity of these enzymes can be inhibited by compounds such as mefenamic acid, bisphenol A, and eugenol. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and diflunisal have also been shown to inhibit UGT activity. nih.gov

Therefore, co-administration of carbinoxamine with drugs that are known inhibitors of these UGT isoforms could potentially lead to decreased formation of this compound, resulting in altered pharmacokinetic properties of carbinoxamine.

Stereoselective Glucuronidation of Carbinoxamine Enantiomers

There is no specific data available to populate a detailed discussion or data tables regarding the differential glucuronidation of d- and l-carbinoxamine. Research identifying the UGT isoforms that show a preference for one enantiomer over the other, or that quantify the differences in their metabolic rates, is currently absent from the public domain.

Regulation and Expression of Relevant UGTs (e.g., Genetic Polymorphisms, Inducers)

Information specifically linking genetic variants of UGT enzymes to altered carbinoxamine metabolism is not available. Likewise, studies that have investigated the impact of inducing agents on the expression of UGTs and the subsequent effect on carbinoxamine glucuronidation have not been found.

Metabolic Pathways and Disposition of Carbinoxamine β D Glucuronide

Formation Pathways of Carbinoxamine (B1668352) β-D-Glucuronide

The formation of Carbinoxamine β-D-Glucuronide is an enzymatic process that conjugates the parent drug, carbinoxamine, with a glucuronic acid moiety. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfiveable.me

Glucuronidation Site Identification (e.g., O-glucuronidation)

Detailed studies identifying the exact site of glucuronide conjugation on the carbinoxamine molecule are not extensively published. However, based on the structure of carbinoxamine (C16H19ClN2O) and known UGT substrate specificities, potential sites for conjugation can be considered. nih.gov Carbinoxamine is a tertiary amino compound and a member of the benzylethers class.

Glucuronidation typically occurs at nucleophilic functional groups such as hydroxyls, carboxyls, or amines. nih.govnih.gov While carbinoxamine lacks a primary hydroxyl or carboxyl group, metabolism of structurally similar ethanolamine (B43304) antihistamines, like diphenhydramine, involves N-demethylation to form secondary and primary amines. nih.gov These metabolites could then be susceptible to N-glucuronidation. Another possibility involves the formation of a carbamic acid intermediate at a secondary amine metabolite, which is then glucuronidated. researchgate.netnih.gov O-glucuronidation would require prior Phase I metabolism to introduce a hydroxyl group onto the molecule. Without specific metabolic studies on carbinoxamine, the precise linkage (N- or O-glucuronidation) remains speculative.

Role of UDP-Glucuronic Acid as Co-substrate

The formation of any glucuronide conjugate, including that of carbinoxamine, is critically dependent on the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.govfiveable.me This high-energy molecule serves as the activated form of glucuronic acid, donating the glucuronyl group to the carbinoxamine substrate. covachem.com

The reaction is catalyzed by UGT enzymes, which facilitate the transfer of the glucuronic acid moiety from UDPGA to the aglycone (carbinoxamine or its Phase I metabolite). nih.govnih.gov This process converts a lipophilic compound into a more hydrophilic and anionic glucuronide, preparing it for elimination. nih.gov The central role of UDPGA is universal across all UGT-mediated glucuronidation reactions. fiveable.me

Table 1: Key Components in Carbinoxamine Glucuronidation

ComponentClassRole in Reaction
CarbinoxamineSubstrate (Aglycone)The drug molecule that receives the glucuronic acid moiety.
UDP-Glucuronic Acid (UDPGA)Co-substrate/DonorProvides the activated glucuronic acid for conjugation. covachem.com
UDP-glucuronosyltransferase (UGT)EnzymeCatalyzes the transfer of glucuronic acid from UDPGA to carbinoxamine. nih.gov
This compoundProductThe water-soluble metabolite formed for subsequent elimination.

Subsequent Metabolic Fates of this compound

Potential for Hydrolysis by β-Glucuronidase in Preclinical Models

Glucuronide conjugates are susceptible to cleavage by β-glucuronidase enzymes, which hydrolyze the glycosidic bond to release the original aglycone and glucuronic acid. covachem.cominterchim.fr This enzymatic hydrolysis is a key process observed in various biological systems. covachem.com

In preclinical models, β-glucuronidases of both mammalian and microbial origin can catalyze this reaction. nih.govfaa.gov For instance, β-glucuronidase sourced from E. coli or various mollusk species is routinely used in in vitro studies to hydrolyze drug-glucuronide conjugates in biological samples like urine prior to analysis. interchim.frfaa.gov The activity of these enzymes is often pH-dependent, with different enzymes showing optimal activity under acidic or neutral conditions. faa.gov While specific studies on this compound are lacking, it is plausible that this conjugate could be a substrate for β-glucuronidases, potentially reversing the detoxification process in tissues where the enzyme is active. covachem.com

Enterohepatic Recirculation Mechanisms in Animal Models

Enterohepatic circulation is a significant pathway for drugs that are excreted into the bile as glucuronide conjugates. nih.gov This process has been demonstrated for various compounds in animal models such as rats and dogs. nih.govnih.govnih.gov The general mechanism involves the following steps:

Hepatic Glucuronidation: The parent drug (e.g., carbinoxamine) is metabolized in the liver to form its glucuronide conjugate.

Biliary Excretion: The water-soluble this compound is transported into the bile and subsequently released into the small intestine.

Intestinal Hydrolysis: In the gut, β-glucuronidases produced by the intestinal microflora cleave the glucuronide conjugate, releasing the parent carbinoxamine. nih.govnih.gov

Reabsorption: The now more lipophilic parent drug is reabsorbed from the intestine back into the systemic circulation.

Return to Liver: The reabsorbed drug returns to the liver via the portal vein, where it can be metabolized again or re-enter circulation.

This recycling mechanism can prolong the elimination half-life of a drug. researchgate.net Although not specifically documented for carbinoxamine, its extensive hepatic metabolism and the general prevalence of this pathway for glucuronidated drugs suggest that enterohepatic recirculation is a potential metabolic fate in preclinical models. nih.govnih.gov

Tissue and Organ Specificity of Glucuronide Formation in Preclinical Models (e.g., liver, intestine)

The formation of glucuronide conjugates is tissue-specific, primarily dictated by the expression and activity of UGT enzymes. nih.gov

Liver: The liver is the principal organ for drug metabolism, including glucuronidation. covachem.comnih.gov It contains a high concentration and wide variety of UGT isoforms, making it the primary site for the formation of this compound. nih.gov The drug label for carbinoxamine explicitly states that it is "extensively metabolized by the liver," underscoring the liver's central role. nih.gov

Intestine: The intestine is a significant extrahepatic site of drug metabolism. UGT enzymes are expressed in the epithelial cells of the small intestine and contribute to the first-pass metabolism of orally administered drugs. nih.gov This means that a portion of carbinoxamine could be conjugated to its glucuronide form within the intestinal wall before ever reaching systemic circulation.

Table 2: Relative UGT Enzyme Distribution in Preclinical Models

OrganTypical UGT Expression LevelImplication for Carbinoxamine Glucuronidation
LiverHighPrimary site of this compound formation. nih.govnih.gov
IntestineModerate to HighContributes to first-pass metabolism and glucuronide formation. nih.gov
KidneysLow to ModerateMinor contribution to the overall formation of the glucuronide. nih.gov
LungsLowUnlikely to be a significant site of formation.
BrainVery LowUnlikely to be a significant site of formation.

Analytical Methodologies for Research on Carbinoxamine β D Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methodologies for Carbinoxamine (B1668352) β-D-Glucuronide, providing the necessary separation from the parent drug, other metabolites, and endogenous components of biological samples. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the analysis of Carbinoxamine β-D-Glucuronide due to its high sensitivity and specificity. While specific methods for the glucuronide are not extensively detailed in the literature, the approaches used for the parent compound, carbinoxamine, provide a strong foundation.

For instance, a simple, reverse-phase high-performance liquid chromatographic method with mass spectrometric detection (HPLC-MS/MS) has been developed for the determination of carbinoxamine in human plasma. researchgate.net This method utilizes a BDS HYPERSIL C8 column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. researchgate.net Detection is achieved in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the positive ion mode. researchgate.net The ion transition monitored for carbinoxamine is m/z 291.2 → 167.1. researchgate.net It is highly probable that a similar approach would be effective for this compound, with adjustments to the mass transitions to account for the addition of the glucuronic acid moiety. The precursor ion for the glucuronide would be expected at m/z 467.2 (291.2 + 176), and a likely product ion would be the parent carbinoxamine at m/z 291.2, resulting from the cleavage of the glucuronic acid group.

The general applicability of LC-MS/MS for the quantification of various drug glucuronides in biological matrices further supports its use for this compound. nih.gov The high polarity of glucuronides can sometimes pose a challenge for retention on traditional reversed-phase columns. sigmaaldrich.com Therefore, chromatographic conditions, such as the mobile phase composition and gradient, would need to be carefully optimized to achieve adequate retention and separation of the highly polar this compound.

Table 1: Representative LC-MS/MS Parameters for Carbinoxamine Analysis (Adaptable for Glucuronide Metabolite)

ParameterValue
Chromatography
ColumnBDS HYPERSIL C8 (100 x 4.6mm)
Mobile PhaseAcetonitrile: 25mM Ammonium Formate Buffer (80:20)
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Carbinoxamine Ion Transitionm/z 291.2 → 167.1

While LC-MS/MS offers superior sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with more conventional detectors like Ultraviolet (UV) or fluorescence can also be employed, particularly when the analyte concentrations are higher or when mass spectrometric instrumentation is unavailable.

A sensitive and specific HPLC method with UV detection has been developed for the quantitative determination of carbinoxamine in human plasma. thieme-connect.com This method uses a Hypersil® BDS C18 column and a mobile phase consisting of ammonium dihydrogen orthophosphate and acetonitrile. thieme-connect.com The UV detector was set at 260 nm. thieme-connect.com For the analysis of this compound, the UV spectrum might be similar to the parent compound, allowing for detection at a comparable wavelength. However, the limit of quantitation for the glucuronide might be higher than that for the parent drug due to potential differences in molar absorptivity and the generally lower concentrations of metabolites in biological fluids.

A spectrofluorimetric method has also been reported for the determination of carbinoxamine, measuring its native fluorescence in methanol. rsc.org This technique offers high sensitivity and could potentially be applied to the detection of this compound, assuming the glucuronide conjugate retains fluorescent properties. rsc.org

Table 2: Example HPLC-UV Parameters for Carbinoxamine Analysis

ParameterValue
Chromatography
ColumnHypersil® BDS C18 (250×4.6 mm, 5 μm)
Mobile Phase20 mM Ammonium Dihydrogen Orthophosphate (pH 3) and Acetonitrile (75:25, v/v)
Flow Rate0.9 mL/min
Detection
DetectorUV
Wavelength260 nm

Sample Preparation Strategies for Biological Matrices (in vitro, animal tissues/fluids)

The effective preparation of biological samples is a critical step to remove interfering substances and concentrate the analyte of interest prior to chromatographic analysis. For this compound, the strategies would be similar to those used for other polar drug metabolites.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices. For a polar compound like this compound, a mixed-mode or a polymeric reversed-phase sorbent would likely be most effective. The choice of sorbent and elution solvents would need to be optimized to ensure efficient recovery of the glucuronide.

Liquid-Liquid Extraction (LLE) is another common technique. For the parent compound carbinoxamine, a simple LLE with ethyl acetate (B1210297) has been shown to be effective for extraction from human plasma. thieme-connect.com However, due to the high polarity of this compound, its extraction into a non-polar organic solvent would be inefficient. Therefore, LLE is generally not the preferred method for extracting glucuronide metabolites unless a more polar extraction solvent is used, which can also co-extract more interferences.

For highly sensitive analytical techniques like LC-MS/MS, a "dilute-and-shoot" approach can be a viable and high-throughput sample preparation method. This involves simply diluting the biological sample (e.g., plasma or urine) with a suitable solvent, centrifuging to remove precipitated proteins, and injecting the supernatant directly into the LC-MS/MS system. This method is advantageous due to its simplicity and speed, but it can lead to matrix effects and potential contamination of the analytical column and mass spectrometer.

Protein precipitation is a form of direct injection method that has been successfully used for the analysis of carbinoxamine in human plasma, where acetonitrile is used to precipitate plasma proteins. researchgate.netiosrjournals.org This simple and rapid technique could be directly applicable to the analysis of this compound, especially when coupled with the selectivity of MS/MS detection. researchgate.netiosrjournals.org

Quantification Strategies for this compound in Research Settings

Accurate quantification of this compound is essential for pharmacokinetic and metabolic studies. This is typically achieved by using a calibration curve prepared in the same biological matrix as the samples being analyzed.

The use of an internal standard is crucial to correct for variability in sample preparation and instrument response. For the analysis of carbinoxamine, compounds like pargeverine (B83807) have been used as internal standards. researchgate.netiosrjournals.org For the quantification of this compound, an ideal internal standard would be a stable isotope-labeled version of the analyte (e.g., Carbinoxamine-d4 β-D-Glucuronide). If this is not available, a structurally similar glucuronide conjugate could be used.

Method validation is a critical component of any quantitative bioanalytical method. This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix, following guidelines from regulatory agencies. For carbinoxamine, methods have been validated with a lower limit of quantitation of 5 ng/mL in human plasma using HPLC-UV and have demonstrated linearity over a concentration range of 5–200 ng/mL. thieme-connect.com LC-MS/MS methods for carbinoxamine have achieved even lower limits of detection. iosrjournals.org Similar validation procedures would be necessary to establish a reliable quantitative method for this compound.

Table 3: Common Validation Parameters for Bioanalytical Methods

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the determined value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery The efficiency of the extraction procedure of an analytical method, within a limited range.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Development and Validation of Bioanalytical Methods (research context)

The development of a reliable bioanalytical method is essential for accurately measuring the concentration of this compound in biological samples like plasma or urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. iosrjournals.orgsemanticscholar.org

Methodological Framework Based on the Parent Compound

Research on carbinoxamine has led to the development of several validated LC-MS/MS methods for its quantification in human and beagle plasma. iosrjournals.orgnih.gov These methods typically involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves isolating the analyte from the biological matrix. For carbinoxamine, simple protein precipitation using acetonitrile has proven effective. iosrjournals.orgresearchgate.net This technique is fast and efficient, making it suitable for high-throughput analysis. For the more polar glucuronide metabolite, this method would likely be a suitable starting point, although solid-phase extraction (SPE) could be explored to achieve cleaner extracts and higher recovery.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the standard for separating the analyte from endogenous interferences. iosrjournals.orgnih.gov A C8 or C18 column is commonly used with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium formate). iosrjournals.orgresearchgate.net Due to the increased polarity of this compound compared to its parent, adjustments to the mobile phase gradient would be necessary to ensure adequate retention and separation.

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. iosrjournals.orgnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. nih.gov For carbinoxamine, a common transition is m/z 291.2 → 167.1. iosrjournals.orgresearchgate.net For this compound, the precursor ion would be significantly higher (approximately 467.2 m/z, corresponding to the addition of the glucuronic acid moiety), and a new, specific product ion would need to be identified during method development.

Validation Parameters

Any new or adapted bioanalytical method must be rigorously validated to ensure its reliability. Validation is performed according to established guidelines and assesses various parameters, including linearity, accuracy, precision, sensitivity, and recovery. iosrjournals.org The tables below showcase typical validation results from a published method for the parent compound, carbinoxamine, which would serve as acceptance criteria for a method developed for its glucuronide metabolite.

Validation Summary for Carbinoxamine Bioanalytical Method
ParameterSpecification / FindingReference
Linearity Range0.1 - 100.0 ng/mL nih.gov
Correlation Coefficient (r)> 0.99 nih.gov
Lower Limit of Quantification (LLOQ)0.5 ng/mL iosrjournals.org
Limit of Detection (LOD)0.178 ng/mL iosrjournals.org
Mean Extraction Recovery74.00% to 86.4% nih.gov
Intra-Day and Inter-Day Precision and Accuracy for Carbinoxamine
QC LevelIntra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)Reference
LLOQ4.39% to 7.39%99.16% to 105.55%6.45%100.29% iosrjournals.org
Low (LQC)< 8.9%Within ±15%< 8.9%Within ±15% nih.gov
Medium (MQC)< 8.9%Within ±15%< 8.9%Within ±15% nih.gov
High (HQC)< 8.9%Within ±15%< 8.9%Within ±15% nih.gov

Use of Isotope-Labeled Internal Standards

The use of an appropriate internal standard (IS) is crucial for achieving high precision and accuracy in LC-MS/MS assays. An IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.

While existing studies on carbinoxamine have successfully used non-isotopic internal standards like pargeverine HCl or diazepam, the gold standard in modern bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). iosrjournals.orgnih.govthermofisher.com A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). thermofisher.comnih.gov

For the analysis of this compound, the ideal internal standard would be this compound labeled with several stable isotopes (e.g., Carbinoxamine-d₄ β-D-Glucuronide).

Advantages of a SIL-IS:

Identical Physicochemical Properties: A SIL-IS has virtually the same chemical and physical properties as the analyte. szabo-scandic.com This means it behaves identically during sample extraction, chromatography, and ionization, providing the most effective correction for matrix effects and procedural losses. thermofisher.com

Co-elution with Analyte: The SIL-IS co-elutes with the unlabeled analyte, ensuring that any suppression or enhancement of the ion signal caused by the matrix affects both the analyte and the internal standard equally. thermofisher.com

Improved Precision and Accuracy: By effectively normalizing for variations, a SIL-IS leads to significantly improved data quality, resulting in higher precision and accuracy of the measurements.

Although the synthesis of a custom SIL-IS for a metabolite can be complex and costly, its use is highly recommended for definitive quantitative studies to ensure the generation of robust and reliable data.

In Vitro and Preclinical Investigations of Carbinoxamine β D Glucuronide Formation and Disposition

In Vitro Models for Studying Glucuronidation

In vitro systems are essential for identifying metabolic pathways and the enzymes responsible, providing a controlled environment that can mimic physiological processes. bioivt.com

Liver microsomes and S9 fractions are subcellular preparations from homogenized liver tissue that are rich in drug-metabolizing enzymes, particularly the UGTs located in the endoplasmic reticulum. nih.gov These systems are a standard tool for screening for the formation of glucuronide metabolites. solvobiotech.comresearcher.life

In a typical experiment, carbinoxamine (B1668352) would be incubated with human liver microsomes (HLMs) or S9 fractions in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov The reaction would be monitored over time, and the resulting mixture analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify metabolites. The formation of Carbinoxamine β-D-Glucuronide would be confirmed by detecting a new product with a mass corresponding to the parent carbinoxamine plus the mass of a glucuronic acid moiety (176 Da). These studies can be conducted using microsomes from various species (e.g., rat, dog, monkey, human) to investigate species differences in metabolism. researchgate.netnih.gov

Table 1: Illustrative Experimental Design for Carbinoxamine Glucuronidation Assay in Human Liver Microsomes

ComponentTypical Concentration/AmountPurpose
Human Liver Microsomes (HLMs)0.5 - 1.0 mg/mL proteinSource of UGT enzymes.
Carbinoxamine (Substrate)1 - 100 µMThe compound to be metabolized.
UDPGA (Cofactor)1 - 5 mMDonates the glucuronic acid moiety.
Alamethicin~50 µg/mg proteinA pore-forming agent to disrupt the microsomal membrane and ensure cofactor access to the UGT active site. solvobiotech.com
Magnesium Chloride (MgCl₂)5 - 10 mMActivates UGT enzymes.
Phosphate Buffer~pH 7.4Maintains physiological pH for optimal enzyme activity.
Incubation Conditions37°C for 0-60 minutesMimics physiological temperature.

To identify the specific UGT isoforms responsible for carbinoxamine glucuronidation, a process known as reaction phenotyping is performed. bioivt.comnih.gov This involves using recombinant UGT enzymes, which are individual human UGT isoforms expressed in cell lines (e.g., baculovirus-transfected insect cells). solvobiotech.com

Carbinoxamine would be incubated separately with a panel of these recombinant UGTs. The isoforms that produce the highest levels of this compound are identified as the primary enzymes responsible for its formation. Key UGTs involved in the metabolism of many drugs include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. solvobiotech.comebmconsult.com This information is critical for predicting potential drug-drug interactions, as co-administration of a drug that inhibits one of these specific UGTs could alter the clearance of carbinoxamine. ebmconsult.comnih.gov

Table 2: Hypothetical Results of a UGT Reaction Phenotyping Study for Carbinoxamine

Recombinant UGT IsoformRelative Rate of Glucuronide Formation (%)
UGT1A115
UGT1A35
UGT1A485
UGT1A940
UGT2B795
UGT2B15<5

Note: This table is for illustrative purposes only and represents the type of data generated in such a study.

Cultured hepatocytes, particularly primary human hepatocytes, represent a more physiologically complete in vitro model. They contain the full complement of Phase I and Phase II enzymes, as well as the necessary transporters for substance uptake and efflux, all within an intact cellular structure. nih.govnih.gov

Incubating carbinoxamine with cultured hepatocytes allows for the investigation of its complete metabolic fate, including the interplay between Phase I (e.g., demethylation) and Phase II (e.g., glucuronidation) pathways. yakhak.org These models are valuable for predicting in vivo metabolic clearance and can provide a more accurate picture of how a drug will be handled in the human liver. nih.gov Studies using cryopreserved hepatocytes have shown an excellent correlation with in vivo metabolism for many drugs that are extensively glucuronidated. nih.gov

Preclinical Animal Models for Pharmacokinetic Disposition Studies (Mechanistic Focus)

Preclinical animal models, such as rats, mice, and dogs, are used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism system.

Carbinoxamine is known to be well absorbed from the gastrointestinal tract following oral administration. nih.govdrugs.com Mechanistic pharmacokinetic studies in an animal model, typically the rat, would involve administering carbinoxamine and collecting blood samples at various time points. Plasma concentrations of both the parent drug and its metabolites, including this compound, would be measured.

These data are used to determine key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC). drugs.com To study distribution, tissue samples from various organs (e.g., liver, kidney, brain) would be collected post-administration to determine the extent to which carbinoxamine and its glucuronide conjugate penetrate different bodily compartments. The known central nervous system effects of carbinoxamine indicate its ability to cross the blood-brain barrier. patsnap.com

Following metabolism in the liver, the water-soluble this compound must be excreted. The primary routes of elimination for drug metabolites are via the urine (renal excretion) and bile (biliary excretion into the feces). solvobiotech.com General pharmacokinetic information indicates that carbinoxamine metabolites are primarily excreted in the urine. nih.govdrugs.compatsnap.comglobalrx.com

To conduct a comprehensive excretion study in an animal model like the rat, both urine and bile would be collected over a period of 24 to 48 hours after dosing. nih.gov The amounts of carbinoxamine and its metabolites in each matrix would be quantified to determine the percentage of the dose eliminated by each pathway. While direct studies on carbinoxamine are lacking, research on other compounds has shown that glucuronide metabolites can be found in both rat bile and urine. researchgate.netnih.gov Biliary excretion is a particularly significant pathway for glucuronidated compounds in rats. nih.gov

Table 3: Summary of Preclinical Pharmacokinetic Investigations for Carbinoxamine and its Glucuronide Metabolite

Pharmacokinetic ProcessAnimal Model FocusKey Findings / Expected Outcomes
Absorption Rat, oral gavage administration.Characterize the rate and extent of absorption from the GI tract. Carbinoxamine is known to be well-absorbed. nih.govdrugs.com
Distribution Analysis of plasma and tissue concentrations in rats.Determine the volume of distribution and tissue penetration, including confirmation of blood-brain barrier passage. patsnap.com
Metabolism Identification of metabolites in plasma, urine, and bile.Confirm the presence of this compound as a metabolite in vivo.
Excretion Collection and analysis of urine and bile from cannulated rats.Quantify the proportion of metabolites excreted renally vs. bilially. The primary route for carbinoxamine metabolites is expected to be urinary. drugs.com

Species Differences in Carbinoxamine Glucuronidation in Preclinical Models

The formation of glucuronide metabolites can exhibit significant variability across different preclinical species, which is a critical consideration in drug development. These differences can be both quantitative, affecting the rate and extent of glucuronidation, and qualitative, leading to the formation of different types of glucuronide conjugates. For tertiary amines, such as the first-generation antihistamine carbinoxamine, N-glucuronidation is a common metabolic pathway, particularly in non-human primates and humans. niph.go.jp However, the capacity for this bioconjugation can differ among common laboratory animal species. niph.go.jp

It is also important to note that the apparent absence of N-glucuronides in the urine of certain animal species does not necessarily indicate an inability to form these conjugates. niph.go.jp Instead, it may reflect differences in excretion pathways, with some species preferentially eliminating glucuronide metabolites through biliary excretion into the feces. niph.go.jp

To provide a more concrete illustration of how such data is typically presented, the following interactive table showcases hypothetical in vitro glucuronidation kinetic parameters for a generic antihistamine in liver microsomes from different preclinical species. This table is based on trends observed for other drugs that undergo glucuronidation and is for illustrative purposes only, as specific data for carbinoxamine is not available.

Hypothetical In Vitro Glucuronidation Kinetics of a Generic Antihistamine in Liver Microsomes

Species Vmax (pmol/min/mg protein) Km (µM) Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Rat 150 75 2.0
Dog 300 50 6.0
Monkey 450 100 4.5
Human 400 60 6.7

Role of Transporters in Glucuronide Disposition in Preclinical Contexts (if applicable)

The disposition of glucuronide metabolites, including this compound, is significantly influenced by the activity of various uptake and efflux transporters located in key organs such as the liver, intestine, and kidneys. mdpi.com Due to their increased polarity and molecular weight, glucuronides generally have limited passive permeability across cell membranes and rely on transporter proteins for their movement into and out of cells. mdpi.com

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a crucial role in the elimination of glucuronide conjugates from the body. mdpi.com Multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) are two prominent efflux transporters that are highly expressed in the apical membrane of hepatocytes and enterocytes, facilitating the excretion of glucuronides into the bile and intestinal lumen, respectively. mdpi.com MRP3 is another important transporter, located on the basolateral membrane of these cells, which mediates the efflux of glucuronides into the bloodstream. mdpi.com

While direct evidence for the involvement of specific transporters in the disposition of this compound is not available in the scientific literature, it is highly probable that its disposition follows the general principles established for other glucuronidated drug metabolites. Therefore, it is anticipated that MRP2 and BCRP would be involved in the biliary and intestinal efflux of this compound, while MRP3 could mediate its transport from the liver into the systemic circulation.

The following table summarizes the general roles of key efflux transporters in the disposition of glucuronide metabolites, which are likely applicable to this compound.

Key Efflux Transporters in the Disposition of Glucuronide Metabolites

Transporter Location Function Potential Role in this compound Disposition
MRP2 (ABCC2) Apical membrane of hepatocytes and enterocytes Biliary and intestinal excretion of glucuronides Efflux into bile and intestinal lumen
BCRP (ABCG2) Apical membrane of hepatocytes and enterocytes Biliary and intestinal excretion of glucuronides Efflux into bile and intestinal lumen
MRP3 (ABCC3) Basolateral membrane of hepatocytes and enterocytes Efflux of glucuronides into the bloodstream Transport from liver and intestine into systemic circulation

Comparative and Mechanistic Aspects of Carbinoxamine Glucuronidation

Comparison with Glucuronidation of Other Antihistamines and Related Xenobiotics

Glucuronidation is a common metabolic pathway for many first-generation antihistamines, which, unlike second-generation antihistamines, readily cross the blood-brain barrier and can cause sedation. aaaai.orgnih.govresearchgate.nettga.gov.au The process of N+-glucuronidation of aliphatic tertiary amines is a general phenomenon in the metabolism of H1-antihistamines in humans. nih.gov

A study comparing various first-generation antihistamines demonstrated that N+-glucuronidation was a shared metabolic route for many, including chlorpheniramine, pheniramine, diphenhydramine, doxylamine, pyrilamine, tripelennamine, promethazine, and cyclizine. nih.gov Terfenadine was the exception among those studied. nih.gov The extent of excretion as an N+-glucuronide varied among these compounds, with cyclizine showing the highest proportion (14.3% of the dose) and promethazine the lowest (less than 1.0%). nih.gov

Table 1: Comparison of N+-Glucuronide Excretion for Various H1-Antihistamines

Antihistamine Mean Proportion of Dose Excreted as N+-Glucuronide (%)
Cyclizine 14.3
Tripelennamine 6.5
Diphenhydramine 4.0
Promethazine < 1.0

Data sourced from a study on the N+-glucuronidation of H1-antihistamines. nih.gov

The glucuronidation of xenobiotics is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes. nih.govxenotech.com These enzymes are responsible for conjugating a wide range of compounds, including drugs, environmental toxins, and endogenous substances. nih.govresearchgate.net The substrate specificity of UGTs can be broad and overlapping, leading to variations in the glucuronidation of different compounds. frontiersin.org

Structural Determinants of Glucuronidation for Carbinoxamine (B1668352) and Analogues

The susceptibility of a molecule to glucuronidation is heavily influenced by its chemical structure. For a compound to undergo glucuronidation, it must possess a functional group (such as a hydroxyl, carboxyl, or amine group) to which glucuronic acid can be attached. nih.gov

In the case of carbinoxamine, the tertiary amine group is a key structural feature for its N-glucuronidation. The presence of this amine allows for the formation of a quaternary ammonium-linked glucuronide. nih.gov

Studies on the structure-activity relationships of other compounds undergoing glucuronidation provide insights into the factors that may influence this process for carbinoxamine and its analogues. For instance, research on indolocarbazole analogs revealed that molecular size is a critical determinant for O-glucuronidation. nih.gov Compounds exceeding a certain diameter were not glucuronidated, suggesting that steric hindrance can prevent access to the UGT active site. nih.gov

Furthermore, the electronic properties of the functional group can also play a role. However, in the aforementioned study on indolocarbazole analogs, the chemical reactivity of the hydroxy moiety was found to be similar across the substrates, indicating that molecular size was the more dominant factor in that specific case. nih.gov

Mechanistic Insights from In Vitro-In Vivo Extrapolation (IVIVE) in Preclinical Contexts

In vitro-in vivo extrapolation (IVIVE) is a valuable tool in drug development for predicting the in vivo clearance of a drug from in vitro metabolism data. uspto.govnih.govresearchgate.netwuxiapptec.comwuxiapptec.com This approach helps in understanding the pharmacokinetic properties of a compound before it is administered to humans. nih.gov

However, the extrapolation of in vitro glucuronidation data to the in vivo situation can be complex. nih.govresearchgate.net One of the challenges is the phenomenon of "latency," where the UGT enzymes, located within the lumen of the endoplasmic reticulum, may not be fully accessible to substrates in in vitro systems like liver microsomes. nih.govresearchgate.net This can lead to an underestimation of in vivo clearance. nih.govresearchgate.net

Despite these complexities, in vitro systems such as human liver microsomes and hepatocytes are routinely used to determine the intrinsic clearance of drugs. researchgate.netnih.gov These data, when appropriately scaled, can provide reasonable predictions of human clearance, particularly when factors like plasma protein binding and microsomal binding are considered. uspto.gov

Table 2: Key Considerations in IVIVE for Glucuronidation

Factor Description Impact on IVIVE
Enzyme Location UGTs are located in the lumen of the endoplasmic reticulum. nih.govresearchgate.net Can lead to diffusional barriers and underestimation of in vitro activity. nih.govresearchgate.net
Latency Sub-optimal activity of UGTs in vitro due to membrane barriers. nih.govresearchgate.net Requires the use of detergents or other agents to activate the enzymes for more accurate measurements. nih.govresearchgate.net
Binding Non-specific binding to microsomes and plasma proteins. uspto.gov Inclusion of binding data generally improves the accuracy of clearance predictions. uspto.gov
In Vitro System Use of liver microsomes or hepatocytes. researchgate.netnih.gov Hepatocytes are considered a more complete system but both are widely used. nih.govresearchgate.net

Role of Carbinoxamine β-D-Glucuronide as a Probe for UGT Activity in Research

Probe substrates are compounds that are selectively metabolized by a specific enzyme and are used to measure the activity of that enzyme in vitro and in vivo. nih.gov While a number of probe substrates exist for various UGT isoforms, the availability of highly selective probes for all UGTs remains an area of active research. nih.govnih.gov

For a compound to be an effective probe, it should ideally be metabolized by a single UGT isoform with high affinity and turnover. The formation of this compound is catalyzed by UGT enzymes, and while specific isoform contributions are not extensively detailed in the provided context, the general class of tertiary amine antihistamines is known to be substrates for UGT1A3 and UGT1A4. nih.govnih.gov

The development and characterization of selective probe substrates are crucial for understanding the role of individual UGT enzymes in drug metabolism and for predicting potential drug-drug interactions. nih.gov The use of a panel of probe substrates allows for the comprehensive phenotyping of UGT activity in various tissues and preparations.

Theoretical and Computational Approaches in Carbinoxamine β D Glucuronide Research

Molecular Docking and Dynamics Simulations of Carbinoxamine (B1668352) with UGTs

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as carbinoxamine, and a protein, like the UDP-glucuronosyltransferase (UGT) enzymes responsible for its conjugation.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. In the context of carbinoxamine, docking simulations would be used to place the carbinoxamine molecule into the active site of a relevant UGT isoform, likely UGT1A4 or UGT2B10, which are known to catalyze the N-glucuronidation of tertiary amines. The process involves:

Homology Modeling: As crystal structures for many human UGTs are unavailable, a three-dimensional model of the target UGT isoform is often constructed based on the known structure of a related protein.

Binding Pose Prediction: Docking algorithms then sample numerous orientations of carbinoxamine within the enzyme's binding pocket to identify the most stable conformation, known as the binding pose. This pose is evaluated using a scoring function that estimates the binding affinity.

Interaction Analysis: The resulting model reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between carbinoxamine and the amino acid residues of the UGT active site. For carbinoxamine, critical interactions would involve the tertiary amine group (the site of glucuronidation) and the UDP-glucuronic acid (UDPGA) co-substrate.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the carbinoxamine-UGT complex over time. researchgate.netnih.govnih.gov Following docking, an MD simulation can be run to assess the stability of the predicted binding pose and observe the conformational changes in both the ligand and the protein. mdpi.comresearchgate.net This technique simulates the natural movements of the atoms in the system, offering a more realistic view of the binding event and helping to confirm the interactions predicted by docking.

Computational StepObjectiveKey Parameters Analyzed
Homology Modeling Generate a 3D structure of the target UGT enzyme.Sequence alignment, template selection, model validation.
Molecular Docking Predict the binding orientation of carbinoxamine in the UGT active site.Binding energy (kcal/mol), interaction types (H-bonds, hydrophobic), distance to UDPGA.
MD Simulation Evaluate the stability and dynamics of the carbinoxamine-UGT complex.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction stability over time.

This is an interactive data table. You can sort and filter the data as needed.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic details of chemical reactions. nih.govresearchgate.net For the formation of Carbinoxamine β-D-Glucuronide, these methods can elucidate the precise mechanism of the glucuronidation reaction.

The N-glucuronidation of carbinoxamine involves a nucleophilic attack from its tertiary nitrogen atom on the anomeric C1 carbon of the UDPGA co-substrate. Quantum chemical calculations can model this process by:

Mapping the Reaction Pathway: Calculating the energy of the system at various points along the reaction coordinate to map the entire energy profile from reactants to products.

Identifying Transition States: Determining the structure and energy of the high-energy transition state, which represents the kinetic barrier to the reaction. The lower the activation energy, the more favorable the reaction.

Analyzing Electronic Properties: Calculating properties like atomic charges and molecular orbitals to understand how electron density shifts during the reaction, confirming the nucleophilic character of the amine and the electrophilic character of the UDPGA moiety.

These calculations provide fundamental insights into why and how the reaction occurs, complementing the structural information from docking and MD simulations. researchgate.net

Calculation TypeInformation GainedRelevance to Carbinoxamine Glucuronidation
Energy Profile Mapping Free energy change (ΔG) and reaction pathway.Determines the thermodynamic favorability of the N-glucuronidation reaction.
Transition State Search Activation energy (Ea) and geometry of the transition state.Elucidates the kinetic feasibility and rate-determining step of the conjugation.
Electron Density Analysis Atomic charges, HOMO/LUMO energies.Explains the electronic factors driving the nucleophilic attack by the tertiary amine.

This is an interactive data table. You can sort and filter the data as needed.

In Silico Prediction of Glucuronidation Sites and Metabolites

Predicting the metabolic fate of a drug candidate is a critical step in development. In silico metabolite prediction tools are algorithms designed to identify potential metabolites based on the structure of the parent compound. For carbinoxamine, these tools can reliably predict the formation of its N+-glucuronide.

These predictive platforms generally fall into two categories:

Rule-Based Systems: These programs (e.g., SyGMa, GLORYx) contain a curated database of known metabolic reactions and biotransformation rules. nih.gov When presented with the structure of carbinoxamine, the software recognizes the aliphatic tertiary amine moiety as a known site for N+-glucuronidation, a common pathway for H1-antihistamines. nih.govdntb.gov.ua

Machine Learning Models: These systems are trained on large datasets of known metabolic transformations to learn the structural features that make a site susceptible to a particular reaction.

The primary site of metabolism predicted for carbinoxamine via these tools is the formation of a quaternary ammonium-linked glucuronide, where the glucuronic acid moiety is attached directly to the positively charged nitrogen atom of the dimethylamino group.

Prediction Tool TypeMethodologyPredicted Metabolite for Carbinoxamine
Rule-Based Software Applies a library of established biotransformation rules.Carbinoxamine N+-glucuronide (quaternary ammonium (B1175870) conjugate).
Machine Learning Models Uses statistical models trained on metabolic data to predict sites of metabolism.Carbinoxamine N+-glucuronide (identifies the tertiary amine as a reactive site).

This is an interactive data table. You can sort and filter the data as needed.

Structure-Activity Relationship (SAR) Modeling for Glucuronidation Substrates

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the structural features of a series of compounds with their biological activity, such as their affinity for a UGT enzyme or their rate of glucuronidation. slideshare.netijmo.org While specific SAR studies focusing solely on carbinoxamine glucuronidation are not widely published, general SAR principles for UGT substrates are well-established and applicable.

SAR studies help identify the key molecular properties that determine whether a compound will be a substrate for a UGT enzyme. vu.nl These models analyze various molecular descriptors, including:

Physicochemical Properties: Lipophilicity (LogP), molecular weight, and pKa.

Structural Features: The presence of specific functional groups (like hydroxyls, carboxyls, or amines), molecular size, and shape.

Electronic Properties: Distribution of charge and hydrogen bonding capacity.

For a first-generation antihistamine like carbinoxamine, SAR models would highlight the presence of the nucleophilic tertiary amine as the critical feature for N-glucuronidation. slideshare.net By comparing carbinoxamine to other structurally similar H1-antihistamines, SAR can help explain differences in their metabolic profiles and rates of glucuronidation. vu.nl This knowledge is invaluable for designing new drug candidates with optimized metabolic stability.

Structural Feature / DescriptorInfluence on UGT Substrate ActivityRelevance to Carbinoxamine
Nucleophilic Center Presence of a functional group (e.g., -OH, -NH2, tertiary amine) capable of accepting the glucuronyl group.The aliphatic tertiary amine is the key functional group for N+-glucuronidation.
Lipophilicity (LogP) Moderate lipophilicity is often favored for entering the enzyme active site.Carbinoxamine possesses a balance of lipophilic (aryl rings) and polar (amine) features.
Molecular Size & Shape The substrate must fit sterically within the UGT active site.The overall size and conformation must be compatible with the binding pocket of the specific UGT isoform.
Hydrogen Bonding Capacity H-bond donors and acceptors help anchor the substrate in the active site.The ether oxygen and amine nitrogen can participate in hydrogen bonding.

This is an interactive data table. You can sort and filter the data as needed.

Future Directions and Research Gaps in Carbinoxamine β D Glucuronide Studies

Elucidation of Novel UGT Isoforms or Regulatory Pathways

A significant gap in the current understanding of carbinoxamine (B1668352) metabolism is the precise identification of the UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of Carbinoxamine β-D-Glucuronide. UGTs are a superfamily of enzymes that catalyze the conjugation of glucuronic acid to various substrates, enhancing their water solubility and facilitating their excretion. wikipedia.orgsolvobiotech.com The human UGT superfamily is divided into families such as UGT1 and UGT2, which are primarily involved in the metabolism of xenobiotics, including drugs. physiology.orgnih.gov

Currently, specific UGT phenotyping studies for carbinoxamine have not been extensively reported. Research is needed to determine which of the more than 20 known human UGTs are involved. nih.gov For instance, studies on other antihistamines, such as desloratadine, have identified that its major metabolite, 3-hydroxydesloratadine, is glucuronidated by UGT1A1, UGT1A3, and UGT2B15 in the human liver. nih.gov A similar approach using recombinant human UGTs could precisely identify the enzymes catalytic for carbinoxamine glucuronidation.

Future research should focus on:

Reaction Phenotyping: Utilizing a panel of recombinant human UGT enzymes to screen for catalytic activity towards carbinoxamine. researchgate.net This would pinpoint the specific isoforms with the highest affinity and turnover rates.

Regulatory Pathway Investigation: Exploring the transcriptional and post-transcriptional regulation of the identified UGT isoforms. physiology.org Factors such as genetic polymorphisms, drug-drug interactions, and disease states can alter UGT expression and activity, leading to inter-individual variability in carbinoxamine metabolism. nih.gov For example, interactions between UGTs and other enzymes, like Cytochrome P450 (CYP) 3A4, have been shown to suppress activity, which could be a relevant area of investigation. nih.gov

Table 1: Major Human UGT Superfamily Members and Their Relevance in Drug Metabolism This table provides a general overview of UGT families; specific isoforms responsible for carbinoxamine glucuronidation require experimental determination.

UGT FamilyKey IsoformsCommon Substrates/FunctionsPotential Relevance to Carbinoxamine
UGT1AUGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9Metabolize a wide range of drugs, bilirubin, and steroid hormones. physiology.orgnih.gov Involved in the glucuronidation of many pharmaceuticals. nih.govHigh likelihood of involvement due to the broad substrate specificity of this family. Isoforms like UGT1A1 and UGT1A3 are known to metabolize other antihistamines. nih.gov
UGT2BUGT2B7, UGT2B10, UGT2B15, UGT2B17Primarily metabolize steroids, bile acids, and certain drugs. nih.gov UGT2B7 and UGT2B15 are notable for their role in drug clearance. nih.govresearchgate.netCould play a role, particularly if carbinoxamine's structure is recognized by these isoforms. UGT2B15 is implicated in the metabolism of another antihistamine metabolite. nih.gov
UGT3 & UGT8UGT3A1, UGT3A2, UGT8A1Functions are less characterized in drug metabolism and appear to primarily target endogenous compounds. physiology.orgLess likely to be involved in primary carbinoxamine metabolism, but their role cannot be entirely excluded without direct investigation.

Advanced Analytical Techniques for Comprehensive Metabolite Profiling and Omics Integration

To fully understand the metabolic profile of carbinoxamine, advanced analytical techniques are indispensable. The identification of this compound is just one piece of the puzzle. A comprehensive analysis may reveal other minor or novel metabolites.

Future research should leverage:

High-Resolution Mass Spectrometry (HRMS): Techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) offer high sensitivity and resolution, enabling the detection and identification of a wide spectrum of metabolites in complex biological matrices. mdpi.com This approach has been successfully used to profile metabolites of other antihistamines and new synthetic compounds. mdpi.commdpi.com

Metabolomics: Untargeted metabolomics provides a broad snapshot of all small molecules in a biological system, which can reveal unexpected metabolic pathways and biomarkers related to carbinoxamine exposure and response. nih.govresearchgate.netnih.gov This could help distinguish metabolic signatures between individuals who respond differently to the drug. nih.gov

Multi-Omics Integration: Integrating metabolomic data with other omics data, such as genomics (studying UGT gene variants) and transcriptomics (measuring UGT mRNA expression), can provide a holistic view of the factors governing carbinoxamine metabolism. nih.govyoutube.commdpi.com This systems-biology approach can uncover complex interactions and regulatory networks that influence the formation of this compound. mdpi.com Computational pipelines are being developed to facilitate this type of data integration for drug discovery and metabolic modeling. oup.com

Development of Enhanced In Vitro Models for Predictive Metabolism Research

Predicting in vivo metabolism from in vitro data is a cornerstone of drug development, but it presents challenges for glucuronidated compounds. annualreviews.orgnih.gov While standard models like human liver microsomes and hepatocytes are commonly used, there is a need for more sophisticated systems that better replicate the complex in vivo environment. mdpi.comnih.gov

Key areas for development include:

Optimized Microsomal and Hepatocyte Assays: Predictions of in vivo glucuronidation clearance using human liver microsomes have often resulted in underprediction. nih.gov While hepatocytes can yield more accurate predictions, further optimization of incubation conditions is needed. nih.govresearchgate.net

3D Cell Cultures and Organoids: Three-dimensional models, such as spheroids and organoids derived from human liver cells, offer a more physiologically relevant environment by maintaining cell-cell interactions and metabolic functions for longer periods than traditional 2D cultures. These models could provide more accurate predictions of long-term metabolic activity and regulation of UGTs.

Microphysiological Systems (Organ-on-a-Chip): These microfluidic devices can model the function of human organs, including the liver and intestine, and can even link them to simulate systemic drug disposition. An "intestine-liver-on-a-chip" model could simultaneously investigate first-pass metabolism in both organs, providing critical insights into the bioavailability of carbinoxamine and the formation of its glucuronide metabolite.

Table 2: Comparison of In Vitro Models for Glucuronidation Studies

In Vitro ModelAdvantagesLimitationsFuture Direction for Carbinoxamine Studies
Human Liver Microsomes (HLMs)- Readily available
  • Cost-effective
  • Contains high concentrations of UGT and CYP enzymes. nih.gov
  • - Lacks cellular structures and cofactors
  • Prone to underpredicting in vivo clearance for glucuronidation. nih.gov
  • Useful for initial screening and UGT isoform identification, but results need to be scaled with caution.
    Suspended/Plated Hepatocytes- Intact cellular system with full complement of enzymes, cofactors, and transporters. nih.gov
  • More accurate clearance predictions than microsomes. nih.gov
  • - Limited availability
  • Rapid decline in metabolic activity
  • Batch-to-batch variability.
  • Gold standard for current predictive studies, essential for validating data from simpler models.
    Recombinant UGT Enzymes- Allows for precise identification of specific UGT isoforms involved in a metabolic pathway. annualreviews.org- Lacks the native cellular environment
  • May not reflect competitive metabolism or regulatory influences in vivo. researchgate.net
  • Crucial for fulfilling the research gap in identifying the specific UGTs that produce this compound.
    3D Organoids / Spheroids- More physiologically relevant cell-cell interactions
  • Maintained metabolic function over longer periods.
  • - Higher complexity and cost
  • Throughput may be lower than 2D models.
  • Ideal for studying long-term regulation of UGTs and chronic exposure scenarios.

    Strategic Approaches for Translational Research (focusing on preclinical to preclinical or mechanistic understanding)

    Translational research for this compound should focus on bridging the gap between different stages of preclinical investigation to build a robust mechanistic understanding. The goal is to improve the accuracy of in vitro-in vivo extrapolation (IVIVE). researchgate.net

    Strategic approaches should include:

    Integrating Metabolism and Transport: The disposition of a glucuronide metabolite is not solely dependent on its formation by UGTs but also on its transport into and out of cells by uptake and efflux transporters. nih.govnih.gov Future studies must characterize the transporters involved in the cellular movement of this compound to develop more comprehensive pharmacokinetic models.

    Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov By integrating in vitro data on UGT kinetics and transporter activity with physiological parameters, PBPK models can provide more sophisticated predictions of human pharmacokinetics and help explain inter-individual variability. This approach is a promising strategy for improving the prediction of glucuronidation. nih.gov

    Mechanistic In Silico Models: Computational models are emerging as alternatives to in vitro methods for predicting metabolic pathways. annualreviews.org Machine learning and deep learning models, for example, can be trained on large datasets of metabolic reactions to predict the biotransformations a new compound might undergo. oup.comunimi.it Developing such a model for UGT-catalyzed reactions could help in predicting the likelihood and site of carbinoxamine glucuronidation.

    By focusing on these areas, researchers can build a more complete and predictive understanding of the metabolic journey of carbinoxamine, ultimately enhancing the foundation of its preclinical assessment.

    Q & A

    Basic Research Questions

    Q. How is Carbinoxamine β-D-Glucuronide synthesized and characterized in vitro?

    • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferase (UGT) isoforms, such as UGT1A9 or UGT2B7, which catalyze the transfer of glucuronic acid to Carbinoxamine. Characterization employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., expected [M+H]⁺ ion) and nuclear magnetic resonance (NMR) spectroscopy to verify β-D-glucuronide linkage at specific hydroxyl groups. Purity assessment requires reverse-phase HPLC with UV detection (e.g., 254 nm) .

    Q. What analytical methods are validated for quantifying this compound in biological matrices?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

    • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the glucuronide from plasma/urine.
    • Chromatography : A C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
    • Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 478 → 302 for this compound). Validate using parameters per FDA guidelines: linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>80%) .

    Q. How does glucuronidation alter Carbinoxamine’s physicochemical properties?

    • Methodological Answer : Glucuronidation increases hydrophilicity, reducing logP (octanol-water partition coefficient) by ~2–3 units, as calculated via Crippen’s fragmentation method. This impacts renal excretion rates and membrane permeability. Experimental validation involves shake-flask assays with HPLC quantification of partitioned phases .

    Advanced Research Questions

    Q. What experimental designs address discrepancies in UGT isoform specificity for Carbinoxamine glucuronidation?

    • Methodological Answer : Contradictions arise from inter-laboratory variability in UGT activity assays. To resolve:

    • Recombinant Enzyme Screening : Incubate Carbinoxamine with individual UGT isoforms (e.g., UGT1A1, 1A3, 2B7) and quantify metabolites via LC-MS.
    • Kinetic Analysis : Calculate Km and Vmax using Michaelis-Menten models. Control for pH (7.4), temperature (37°C), and cofactors (UDPGA).
    • Inhibition Studies : Use selective inhibitors (e.g., fluconazole for UGT2B7) to confirm isoform contributions .

    Q. How do in vitro and in vivo models differ in predicting this compound pharmacokinetics?

    • Methodological Answer :

    • In Vitro : Hepatocyte or microsomal incubations estimate intrinsic clearance (CLint) but may underrepresent renal reabsorption.
    • In Vivo : Rodent models with bile duct cannulation assess enterohepatic recirculation. Compare AUC (area under the curve) ratios of parent drug vs. metabolite after IV/oral dosing.
    • PBPK Modeling : Integrate in vitro data with physiological parameters (e.g., glomerular filtration rate) to predict human pharmacokinetics .

    Q. What functional assays evaluate the pharmacological inactivity of this compound?

    • Methodological Answer :

    • Receptor Binding Assays : Test affinity for histamine H1 receptors (IC50) using radiolabeled doxepin. Glucuronides typically show >100-fold reduced potency vs. parent drug.
    • Functional Antagonism : Measure inhibition of histamine-induced cAMP production in HEK293 cells expressing H1 receptors.
    • Comparative Pharmacodynamics : Administer equimolar doses of Carbinoxamine and its glucuronide in animal models (e.g., guinea pig bronchoconstriction) to assess efficacy loss .

    Data Contradiction Analysis

    Q. How to resolve variability in reported glucuronide stability across studies?

    • Methodological Answer : Stability discrepancies (e.g., pH-dependent hydrolysis) are addressed by:

    • Controlled Hydrolysis Studies : Incubate the glucuronide in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.
    • Enzyme Inhibition : Add β-glucuronidase inhibitors (e.g., saccharolactone) to biological samples during collection.
    • Stability-Indicating Methods : Validate assays to distinguish intact glucuronide from hydrolyzed products .

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